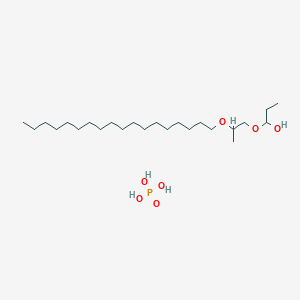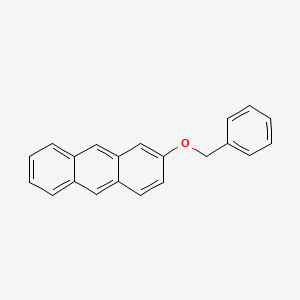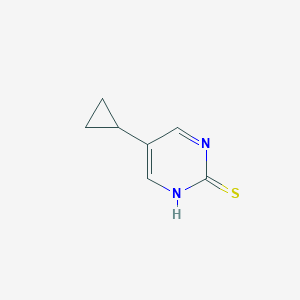![molecular formula C12H18O6 B14347170 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate CAS No. 91766-36-8](/img/structure/B14347170.png)
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is an organic compound with a complex structure that includes multiple acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-3-(hydroxymethyl)-2-methylidenebutyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate involves its interaction with specific molecular targets. The acetate groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Acetyloxy)-3-methoxyphenyl acetate
- 2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- (Acetyloxy)(2-bromophenyl)methyl acetate
Uniqueness
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is unique due to its multiple acetate groups and the presence of a methylidene group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
91766-36-8 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2,3-bis(acetyloxymethyl)but-3-enyl acetate |
InChI |
InChI=1S/C12H18O6/c1-8(5-16-9(2)13)12(6-17-10(3)14)7-18-11(4)15/h12H,1,5-7H2,2-4H3 |
Clé InChI |
YLPGWCLERZZSCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(COC(=O)C)C(=C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)

![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
